molecular formula C18H14N2 B14339402 N-benzylbenzo[cd]indol-2-amine

N-benzylbenzo[cd]indol-2-amine

Katalognummer: B14339402
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: SMEQVXJNVAOIFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzylbenzo[cd]indol-2-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylbenzo[cd]indol-2-amine typically involves the formation of the indole core followed by the introduction of the benzyl group. One common method involves the cyclization of an appropriate precursor, such as a naphthaldehyde derivative, followed by a coupling reaction with benzylamine. For example, the synthesis can be achieved through a palladium-catalyzed C8-bromination of 1-naphthaldehyde, followed by oxidation and lactam formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzylbenzo[cd]indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles.

Wissenschaftliche Forschungsanwendungen

N-benzylbenzo[cd]indol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-benzylbenzo[cd]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may target lysosomes and induce autophagy and apoptosis in cancer cells, as observed in some indole derivatives . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

N-benzylbenzo[cd]indol-2-amine can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A psychoactive compound with a complex mechanism of action.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it an important subject of study in organic chemistry, biology, and medicine. Further research into its mechanism of action and comparison with similar compounds will continue to reveal its full potential.

Eigenschaften

Molekularformel

C18H14N2

Molekulargewicht

258.3 g/mol

IUPAC-Name

N-benzyl-1H-benzo[cd]indol-2-imine

InChI

InChI=1S/C18H14N2/c1-2-6-13(7-3-1)12-19-18-15-10-4-8-14-9-5-11-16(20-18)17(14)15/h1-11H,12H2,(H,19,20)

InChI-Schlüssel

SMEQVXJNVAOIFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN=C2C3=CC=CC4=C3C(=CC=C4)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.